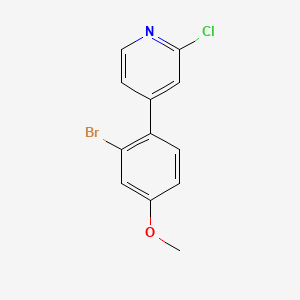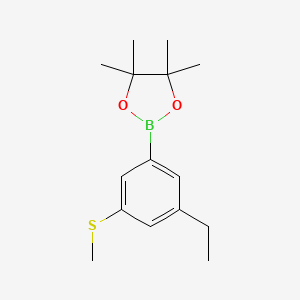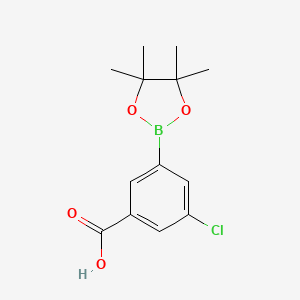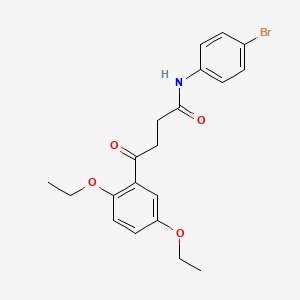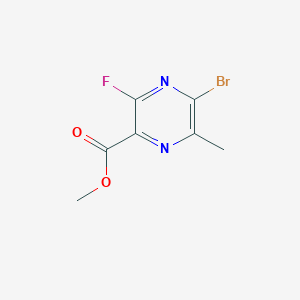
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H8ClF2N. It is known for its unique structure, which includes a cyclobutane ring substituted with a difluoromethylene group and an amine group.
Méthodes De Préparation
The synthesis of 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of a cyclobutanone derivative with a difluoromethylating agent, followed by the introduction of an amine group. The reaction conditions typically include the use of a base and a solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The difluoromethylene group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(Difluoromethylene)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethylene group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially affecting their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-(Difluoromethylene)cyclobutan-1-amine hydrochloride can be compared with other similar compounds such as:
3-(Trifluoromethyl)cyclobutan-1-amine hydrochloride: This compound has a trifluoromethyl group instead of a difluoromethylene group, which can lead to different chemical properties and reactivity.
Cyclobutanamine derivatives: Other derivatives of cyclobutanamine with different substituents can be compared in terms of their chemical behavior and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C5H8ClF2N |
|---|---|
Poids moléculaire |
155.57 g/mol |
Nom IUPAC |
3-(difluoromethylidene)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H7F2N.ClH/c6-5(7)3-1-4(8)2-3;/h4H,1-2,8H2;1H |
Clé InChI |
IQOGRZFFTXPYIQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=C(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)




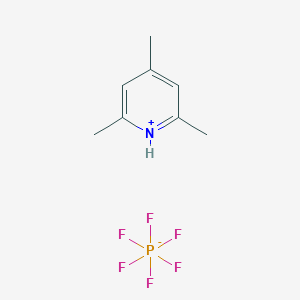
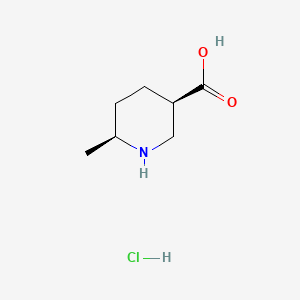
![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B14020382.png)

